Lithium selenite

Übersicht

Beschreibung

Lithium selenite is a chemical compound composed of lithium and selenite ions. It is known for its unique properties and potential applications in various scientific fields. The compound is of interest due to its reactivity and the presence of selenium, an element with significant biological and industrial importance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lithium selenite can be synthesized through the reaction of lithium hydroxide with selenous acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation:

2LiOH+H2SeO3→Li2SeO3+2H2O

The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of dithis compound.

Industrial Production Methods

In industrial settings, dithis compound can be produced by reacting lithium carbonate with selenous acid. This method is preferred due to the availability and cost-effectiveness of lithium carbonate. The reaction is as follows:

Li2CO3+H2SeO3→Li2SeO3+CO2+H2O

This process is typically conducted in large reactors with precise control over reaction parameters to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium selenite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lithium selenate.

Reduction: It can be reduced to elemental selenium under specific conditions.

Substitution: It can participate in substitution reactions with other metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

Substitution: Reactions with metal salts like copper sulfate or zinc chloride can lead to the formation of corresponding selenites.

Major Products Formed

Oxidation: Lithium selenate.

Reduction: Elemental selenium and lithium hydroxide.

Substitution: Metal selenites and lithium salts.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Lithium is widely used in the treatment of bipolar disorder and other psychiatric conditions; however, its administration can lead to oxidative stress and related side effects. Research indicates that lithium selenite may act as a protective agent against this oxidative stress.

- Study Overview : A study involving male Wistar rats treated with lithium carbonate (Li2CO3) and sodium selenite (Na2SeO3) demonstrated that co-administration of sodium selenite improved antioxidant parameters. The study measured total antioxidant status (TAS), catalase (CAT) activity, superoxide dismutase (SOD), and glutathione peroxidase (GPx) levels, indicating that selenium could restore these parameters to control levels, thus alleviating oxidative damage caused by lithium treatment .

| Parameter | Control | Li Treatment | Se Treatment | Li + Se Treatment |

|---|---|---|---|---|

| TAS | Baseline | Decreased | Increased | Restored |

| CAT Activity | Baseline | Decreased | Unchanged | Restored |

| SOD Activity | Baseline | Slightly Increased | Unchanged | Restored |

| GPx Activity | Baseline | Decreased | Increased | Restored |

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. In vitro studies have shown that sodium selenite can prevent oxidative stress induced by lithium in neuronal cell lines.

- Case Study : In a study involving Vero and FaDu cell lines, lithium exposure reduced antioxidant enzyme activities, while co-treatment with sodium selenite significantly mitigated these effects. The observed protective role suggests that selenium supplementation could be beneficial for patients undergoing lithium therapy .

Enhancing Lithium Therapy

Sodium selenite has been proposed as an adjunct therapy to enhance the efficacy of lithium treatment while reducing side effects.

- Research Findings : A study evaluated the impact of sodium selenite on heart tissue in rats treated with lithium. Results indicated that selenium improved several oxidative stress markers, suggesting its potential utility as a co-therapy in clinical settings .

| Study Group | Oxidative Stress Markers |

|---|---|

| Control | Baseline |

| Lithium Only | Increased MDA |

| Selenium Only | Unchanged |

| Lithium + Selenium | Restored MDA |

Implications for Future Research

The findings from various studies highlight the need for further investigation into the synergistic effects of lithium and selenium. The protective role of selenium against the pro-oxidative effects of lithium suggests potential benefits in clinical applications, particularly for long-term lithium users.

Recommendations for Further Studies

- Investigate the long-term effects of this compound co-administration in larger clinical trials.

- Explore the mechanisms through which selenium mitigates oxidative stress in neuronal cells.

- Assess the impact of different dosages of sodium selenite on various physiological parameters during lithium therapy.

Wirkmechanismus

The mechanism by which dilithium selenite exerts its effects involves the interaction of selenite ions with biological molecules. Selenite can generate reactive oxygen species, leading to oxidative stress in cells. This property is harnessed in therapeutic applications to target cancer cells. Additionally, selenite can modulate the activity of selenoproteins, which play crucial roles in antioxidant defense and redox homeostasis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lithium selenate: Similar in composition but differs in oxidation state and reactivity.

Sodium selenite: Similar anion but different cation, leading to variations in solubility and biological activity.

Potassium selenite: Another selenite compound with distinct properties due to the presence of potassium.

Uniqueness

Lithium selenite is unique due to the presence of lithium, which imparts specific chemical and biological properties

Biologische Aktivität

Lithium selenite (Li2SeO3) is a compound that combines lithium, a well-known mood stabilizer, with selenium, an essential trace element. This compound has garnered attention for its potential biological activities, particularly in the context of oxidative stress and neuroprotection. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.

Overview of Lithium and Selenium

Lithium is primarily used in the treatment of bipolar disorder and has neuroprotective properties. However, its use is often limited by side effects such as renal toxicity and thyroid dysfunction. Selenium , on the other hand, plays a crucial role in antioxidant defense through its incorporation into selenoproteins, which are vital for maintaining redox balance and protecting cells from oxidative damage.

Biological Mechanisms

This compound's biological activity can be attributed to several mechanisms:

- Antioxidant Properties : Selenium enhances the activity of antioxidant enzymes like glutathione peroxidase (GPx), which helps mitigate oxidative stress associated with lithium treatment.

- Neuroprotection : Studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress.

- Synergistic Effects : Co-administration with other antioxidants (e.g., vitamin E) may enhance protective effects against lithium-induced toxicity.

Case Studies and Experimental Data

-

Study on Rats : A study investigated the effects of sodium selenite as an adjuvant in lithium treatment on male Wistar rats. The results indicated that while lithium alone increased malondialdehyde (MDA) levels (a marker of oxidative stress), co-treatment with sodium selenite restored MDA levels to control values. Additionally, selenium improved total antioxidant status (TAS) and influenced the activities of catalase (CAT) and superoxide dismutase (SOD) .

Treatment Group MDA Levels TAS GPx Activity Control Low High High Lithium High Low Low Lithium + Se Normal Higher than Lithium Restored - Neuroprotective Effects : Another study explored the protective effects of sodium selenite against lithium carbonate-induced brain toxicity. It was found that selenium co-administration significantly reduced neuronal damage markers and improved behavioral outcomes in treated rats .

- Selenium Modification : Research indicates that selenium can modify proteins and polysaccharides to enhance their biological activity. For instance, selenium-modified polysaccharides showed significant inhibitory effects on cancer cell lines while exhibiting low toxicity to normal cells .

Potential Therapeutic Applications

The findings suggest several potential applications for this compound:

- Neuroprotective Agent : Given its ability to mitigate oxidative stress, this compound may be beneficial in treating neurodegenerative diseases where oxidative damage is a factor.

- Adjunct Therapy in Bipolar Disorder : The combination of lithium with selenium could enhance therapeutic efficacy while reducing side effects associated with high doses of lithium alone.

- Cancer Therapy : The antioxidant properties of selenium may offer protective benefits during cancer treatments that induce oxidative stress.

Eigenschaften

IUPAC Name |

dilithium;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVMOIXTOKYXAN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

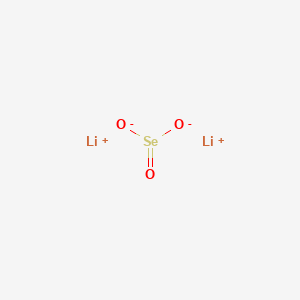

[Li+].[Li+].[O-][Se](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2SeO3, Li2O3Se | |

| Record name | lithium selenite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935326 | |

| Record name | Dilithium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15593-51-8 | |

| Record name | Lithium selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O99IS5QG1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.